molecular formula C16H27N3O14P2 B1261247 dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose

dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose

Cat. No. B1261247
M. Wt: 547.34 g/mol
InChI Key: KVYJLJOGNUNRJK-FQLHZTMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-galactopyranose (3-amino-3-deoxy-alpha-D-fucopyranose) as the sugar component. It derives from a 3-amino-3,6-dideoxy-alpha-D-galactopyranose. It is a conjugate acid of a dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose(1-).

Scientific Research Applications

Structural Analysis and Enzyme Function

  • Structural Insights into Enzymatic Biosynthesis : Thoden et al. (2009) and Woodford et al. (2017) explored the structural aspects of enzymes like QdtB and FdtF, which are involved in the biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose. Their studies highlighted how these enzymes function in the biosynthetic pathway, contributing to our understanding of bacterial carbohydrate metabolism Thoden et al., 2009; Woodford et al., 2017.

Biosynthetic Pathways

  • Understanding Biosynthesis in Bacteria : Pföstl et al. (2008) and Pfoestl et al. (2003) studied the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in bacteria, which involves multiple enzymes. These studies are crucial for comprehending how bacteria synthesize complex carbohydrates Pföstl et al., 2008; Pfoestl et al., 2003.

Enzymatic Studies

  • Functional and Structural Analysis of Enzymes : Thoden et al. (2013) and Thoden et al. (2009) conducted functional and structural studies of enzymes like QdtC, integral to the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, offering insights into their catalytic mechanisms Thoden et al., 2013; Thoden et al., 2009.

Chemical Synthesis

  • Synthetic Approaches to Study Biosynthesis : Bowers et al. (2002) demonstrated a chemical synthesis approach to study the biosynthesis of similar compounds, providing a method to understand and manipulate these biosynthetic pathways Bowers et al., 2002.

Glycosylation Studies

  • Engineering Bacteria for Glycosylation : Pandey et al. (2015) and Pandey et al. (2016) engineered Escherichia coli to study the glycosylation of flavonoids, showcasing the potential of engineered bacteria in synthesizing novel compounds Pandey et al., 2015; Pandey et al., 2016.

Enzymatic Synthesis

  • Large-Scale Enzymatic Synthesis : Chung et al. (2007) utilized over-expressed GerB for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose, advancing our knowledge in enzymatic synthesis techniques Chung et al., 2007.

properties

Product Name

dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose

Molecular Formula

C16H27N3O14P2

Molecular Weight

547.34 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1

InChI Key

KVYJLJOGNUNRJK-FQLHZTMTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
Reactant of Route 3
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
Reactant of Route 4
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
Reactant of Route 5
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose
Reactant of Route 6
dTDP-3-amino-3,6-dideoxy-alpha-D-galactopyranose

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